molecular formula C16H10N2O3 B15216889 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde CAS No. 131491-73-1

3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde

Cat. No.: B15216889
CAS No.: 131491-73-1
M. Wt: 278.26 g/mol
InChI Key: XYGHNDZITAIJJX-UHFFFAOYSA-N
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Description

3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde is a heterocyclic compound containing an oxadiazole ring. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydrative cyclization of hydrazides using agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating in an inert solvent to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically require specific conditions such as controlled temperature and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde involves its interaction with molecular targets and pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde is unique due to its specific arrangement of the oxadiazole ring and benzaldehyde groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

131491-73-1

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

3-[5-(3-formylphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde

InChI

InChI=1S/C16H10N2O3/c19-9-11-3-1-5-13(7-11)15-17-18-16(21-15)14-6-2-4-12(8-14)10-20/h1-10H

InChI Key

XYGHNDZITAIJJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC(=C3)C=O)C=O

Origin of Product

United States

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